molecular formula C14H15NO2 B7762343 4-(3-methoxyphenoxy)Benzenemethanamine CAS No. 270259-99-9

4-(3-methoxyphenoxy)Benzenemethanamine

Cat. No.: B7762343
CAS No.: 270259-99-9
M. Wt: 229.27 g/mol
InChI Key: RILNXAAPUFLNRJ-UHFFFAOYSA-N
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Description

4-(3-methoxyphenoxy)Benzenemethanamine is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzenemethanamine, featuring a methoxyphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenoxy)Benzenemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 4-chlorobenzylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenoxy)Benzenemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenoxy)Benzenemethanamine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenemethanamine: Similar structure but lacks the methoxyphenoxy group.

    3-methoxyphenoxybenzenemethanamine: Similar but with different substitution patterns on the benzene ring.

Uniqueness

4-(3-methoxyphenoxy)Benzenemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[4-(3-methoxyphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILNXAAPUFLNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281782
Record name 4-(3-Methoxyphenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270259-99-9
Record name 4-(3-Methoxyphenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270259-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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